molecular formula C24H25N3O B2447377 (4-(1H-pyrrol-1-yl)phenyl)(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)methanone CAS No. 2034265-30-8

(4-(1H-pyrrol-1-yl)phenyl)(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)methanone

Cat. No.: B2447377
CAS No.: 2034265-30-8
M. Wt: 371.484
InChI Key: BMHNMPJCQOWJBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This chemical entity, (4-(1H-pyrrol-1-yl)phenyl)(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)methanone, is a sophisticated small molecule designed for medicinal chemistry and pharmacological research. It features a hybrid structure combining multiple privileged pharmacophores, including a pyrrole ring, a tethered phenyl group, and a pyrrolidine moiety linked to a 3,4-dihydroisoquinoline unit. This specific combination suggests potential for targeted receptor interaction. The 3,4-dihydroisoquinolin-2(1H)-one scaffold is a recognized structure in neuropharmacology, with published derivatives demonstrating potent and selective activity as histamine-3 (H3) receptor antagonists . The integration of this scaffold with a pyrrolidine linker and a phenyl-pyrrole ketone system may be aimed at modulating central nervous system (CNS) targets, potentially for the investigation of sleep-wake disorders, cognitive function, or neuroinflammatory pathways. The presence of the pyrrolidine and dihydroisoquinoline fragments, both common in bioactive molecules, indicates that this compound is intended for use in high-value drug discovery programs. Researchers can employ it as a key intermediate for further synthetic elaboration or as a pharmacological tool compound to probe specific biological pathways and mechanisms of action. This product is intended for laboratory research use by qualified professionals and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

[3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidin-1-yl]-(4-pyrrol-1-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O/c28-24(20-7-9-22(10-8-20)25-13-3-4-14-25)27-16-12-23(18-27)26-15-11-19-5-1-2-6-21(19)17-26/h1-10,13-14,23H,11-12,15-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMHNMPJCQOWJBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2CCC3=CC=CC=C3C2)C(=O)C4=CC=C(C=C4)N5C=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(1H-pyrrol-1-yl)phenyl)(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)methanone is a complex organic molecule that belongs to the class of isoquinoline derivatives. Isoquinolines are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound based on recent research findings and case studies.

Structural Overview

The compound's structure comprises a pyrrole ring linked to a tetrahydroisoquinoline core via a benzoyl group. This unique arrangement may influence its binding affinity and selectivity towards various biological targets. The molecular formula is C19H24N2O3C_{19}H_{24}N_{2}O_{3}, with a molecular weight of 328.4 g/mol.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of compounds related to the isoquinoline class. For instance, derivatives similar to This compound have been shown to inhibit cell viability in various cancer cell lines, including colorectal and triple-negative breast cancer cells. In one study, an isoquinoline derivative exhibited significant inhibition against the NCI/ADR-RES DOX-resistant cell line, restoring sensitivity to chemotherapy agents .

The mechanism of action for isoquinoline derivatives typically involves interaction with specific enzymes or receptors. For example, certain compounds have been identified as potent inhibitors of human carbonic anhydrase (hCA), which plays a crucial role in tumor growth and metastasis. One derivative demonstrated an inhibition constant (KiK_i) of 6.8 nM against hCA XII and suppressed the Wnt/β-catenin signaling pathway, leading to apoptosis in cancer cells .

Case Studies

Several case studies provide insights into the biological activity of similar compounds:

  • Study on Pyrrole Derivatives : A series of pyrrole and indole derivatives were synthesized and evaluated for their ability to inhibit hCA. One compound showed strong inhibition with a KiK_i value of 10.2 nM, indicating its potential as an anticancer agent .
  • Anti-inflammatory Activity : Compounds derived from amidrazones exhibited anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs). The most potent derivative achieved up to 85% inhibition at higher concentrations .

Data Table: Summary of Biological Activities

CompoundActivity TypeTarget/MechanismInhibition Constant (KiK_i)
Compound 15AnticancerhCA XII; Wnt/β-catenin signaling6.8 nM
Compound XAnti-inflammatoryIL-6, TNF-α inhibitionNot specified
Compound YAnticancerColorectal cancer cell viabilityNot specified

Q & A

Q. How can researchers optimize the synthesis of (4-(1H-pyrrol-1-yl)phenyl)(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)methanone?

Methodological Answer:

  • Step 1: Reagent Selection
    Use acid chlorides for acylation steps (e.g., coupling the pyrrolidine and dihydroisoquinoline moieties) and strong bases (e.g., NaH) for deprotonation .
  • Step 2: Reaction Conditions
    Maintain precise temperature control (e.g., 0–5°C for sensitive intermediates) and select polar aprotic solvents (e.g., DMF or dichloromethane) to enhance reaction efficiency .
  • Step 3: Purification
    Employ column chromatography (silica gel, gradient elution) or recrystallization (methanol/water) to isolate high-purity product .

Q. What analytical techniques are critical for structural characterization of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    Use 1^1H and 13^{13}C NMR to confirm substituent positions and stereochemistry (e.g., pyrrolidinyl proton splitting patterns) .
  • Infrared Spectroscopy (IR):
    Identify carbonyl (C=O, ~1650–1750 cm1^{-1}) and aromatic C-H stretching (~3000–3100 cm1^{-1}) .
  • High-Resolution Mass Spectrometry (HRMS):
    Validate molecular formula and fragmentation patterns .

Q. How should initial biological activity assays be designed for this compound?

Methodological Answer:

  • Target Selection:
    Prioritize enzymes or receptors associated with pyrrolidine/dihydroisoquinoline scaffolds (e.g., kinases, GPCRs) .
  • In Vitro Assays:
    Use fluorescence-based enzymatic inhibition assays (e.g., IC50_{50} determination) or cell viability assays (MTT) with appropriate controls .

Q. What safety protocols are essential for handling this compound in the lab?

Methodological Answer:

  • Personal Protective Equipment (PPE):
    Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
  • Ventilation:
    Use fume hoods for synthesis steps involving volatile solvents (e.g., DCM) .
  • Waste Disposal:
    Segregate hazardous waste (e.g., halogenated solvents) according to institutional guidelines .

Advanced Research Questions

Q. How can reaction mechanisms for key synthetic steps be elucidated?

Methodological Answer:

  • Kinetic Studies:
    Monitor reaction progress via TLC or HPLC to identify rate-determining steps (e.g., acylation vs. cyclization) .
  • Isotopic Labeling:
    Use 18^{18}O-labeled reagents to trace carbonyl oxygen origins in methanone formation .
  • Computational Modeling:
    Apply density functional theory (DFT) to simulate transition states and activation energies .

Q. How can contradictions in biological activity data be resolved?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Analysis:
    Compare analogs (e.g., fluorophenyl vs. methoxyphenyl derivatives) to identify critical substituents .
  • Off-Target Profiling:
    Use proteome-wide affinity chromatography or CRISPR screens to detect unintended interactions .
  • Data Normalization:
    Standardize assay conditions (e.g., cell line passage number, serum concentration) to minimize variability .

Q. What experimental designs are suitable for in vivo pharmacological studies?

Methodological Answer:

  • Animal Models:
    Select disease-relevant models (e.g., xenograft tumors for anticancer activity) with ethical approval .
  • Dosing Regimens:
    Optimize via pharmacokinetic studies (e.g., plasma half-life, bioavailability) using LC-MS/MS .
  • Endpoint Analysis:
    Include histopathology and biomarker quantification (e.g., ELISA for inflammatory cytokines) .

Q. How can scale-up challenges be addressed while maintaining yield and purity?

Methodological Answer:

  • Continuous Flow Reactors:
    Implement automated systems for temperature-sensitive steps (e.g., acylation) to ensure reproducibility .
  • Crystallization Optimization:
    Use anti-solvent addition (e.g., water into methanol) to control crystal size and purity .
  • Process Analytical Technology (PAT):
    Employ inline FTIR or Raman spectroscopy for real-time monitoring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.